

A Technical Guide to Amine Labeling with AF430 NHS Ester

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Compound of Interest

Compound Name: AF430 NHS ester

Cat. No.: B12378377

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of **AF430 NHS ester** for amine labeling. AF430 is a hydrophilic and photostable coumarin-based dye, notable for its large Stokes shift, which makes it a valuable tool in multicolor imaging applications.^[1] This guide will delve into the reaction mechanism, provide detailed experimental protocols, and present key data for researchers utilizing this fluorophore in their work.

Core Principles of AF430 NHS Ester Amine Labeling

The fundamental principle behind **AF430 NHS ester** labeling lies in the reaction between the N-hydroxysuccinimidyl (NHS) ester functional group and primary amines.^{[2][3]} This reaction, known as acylation, forms a stable and covalent amide bond between the fluorescent dye and the target molecule.^{[4][5]}

Primary amines are readily available on biomolecules, most notably as the ϵ -amino group of lysine residues and the N-terminal α -amino group of polypeptides.^[6] This makes **AF430 NHS ester** a versatile tool for labeling a wide range of molecules, including proteins, antibodies, and amine-modified oligonucleotides.^{[7][8][9]}

The reaction is highly pH-dependent.^{[3][10][11]} Optimal labeling occurs at a slightly basic pH, typically between 8.3 and 8.5.^{[6][10][12]} In this pH range, the primary amino groups are largely deprotonated and thus more nucleophilic, facilitating their attack on the carbonyl carbon of the

NHS ester.^[13] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the dye.^{[13][14]}

A competing reaction is the hydrolysis of the NHS ester, where it reacts with water. The rate of hydrolysis increases with pH.^[14] Therefore, maintaining the recommended pH range is critical for efficient labeling.

Quantitative Data

The spectral and physical properties of AF430 are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Excitation Maximum	430 nm	^{[1][15]}
Emission Maximum	542 nm	^{[1][15]}
Stokes Shift	112 nm	^[1]
Molar Extinction Coefficient (ϵ)	15,955 L·mol ⁻¹ ·cm ⁻¹	^[15]
Fluorescence Quantum Yield	0.23	^[15]
Recommended Excitation Laser	405 nm	^{[1][15]}
pH Sensitivity	Fluorescence is independent of pH from 4 to 10.	^{[1][15]}
Solubility	Hydrophilic	^[1]

Experimental Protocols

This section provides a detailed methodology for a typical protein labeling experiment using **AF430 NHS ester**.

Materials:

- **AF430 NHS ester**

- Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS)
- Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography)
- Spectrophotometer

Procedure:

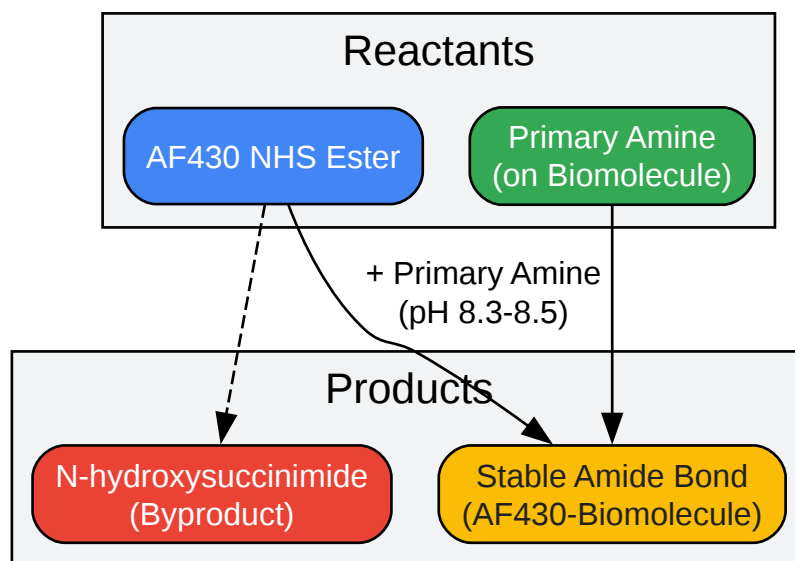
- Preparation of Protein Solution:
 - Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL.[\[3\]](#) Ensure the buffer is free of any primary amines.
- Preparation of **AF430 NHS Ester** Stock Solution:
 - Dissolve the **AF430 NHS ester** in a small amount of anhydrous DMF or DMSO to create a stock solution of 1-10 mg/mL.[\[13\]](#)[\[16\]](#) This solution should be prepared fresh.
- Labeling Reaction:
 - Slowly add the calculated amount of the **AF430 NHS ester** stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein may need to be optimized for your specific application, but a starting point is often a 5- to 20-fold molar excess of the dye.
 - Incubate the reaction for 1 hour at room temperature, protected from light.[\[16\]](#)
- Quenching the Reaction:
 - Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any unreacted NHS ester, stopping the labeling reaction.

- Incubate for 30 minutes at room temperature.
- Purification of the Labeled Protein:
 - Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with your desired storage buffer (e.g., PBS).^[13] The first colored fraction to elute will contain the labeled protein.
- Determination of the Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules per protein molecule, can be determined using spectrophotometry.
 - Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of AF430 (A₄₃₀).
 - The DOL can be calculated using the following formula: $DOL = (A_{430} * \epsilon_{\text{protein}}) / (A_{280} - (A_{430} * CF)) * \epsilon_{\text{dye}}$ Where:
 - $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm.
 - ϵ_{dye} is the molar extinction coefficient of AF430 at 430 nm (15,955 L·mol⁻¹·cm⁻¹).
 - CF is a correction factor for the absorbance of the dye at 280 nm (this value is often provided by the manufacturer).

Visualizations

Reaction Mechanism

AF430 NHS Ester Amine Labeling Reaction

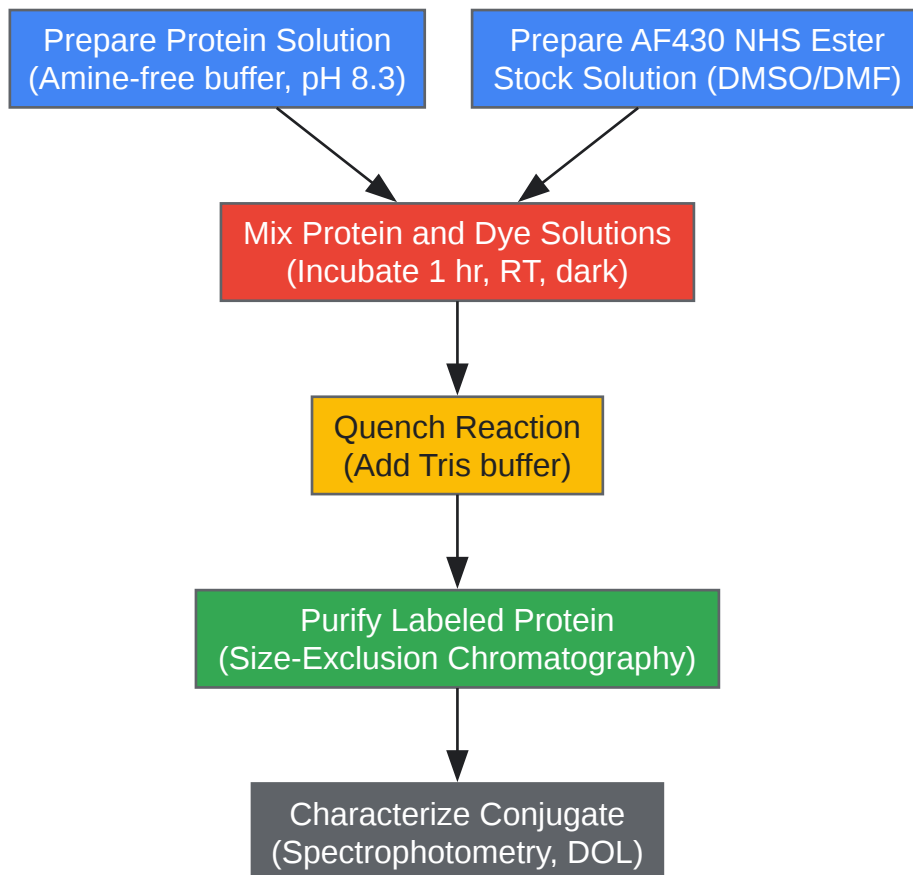


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Caption: Chemical reaction of **AF430 NHS ester** with a primary amine.

Experimental Workflow

Experimental Workflow for Protein Labeling

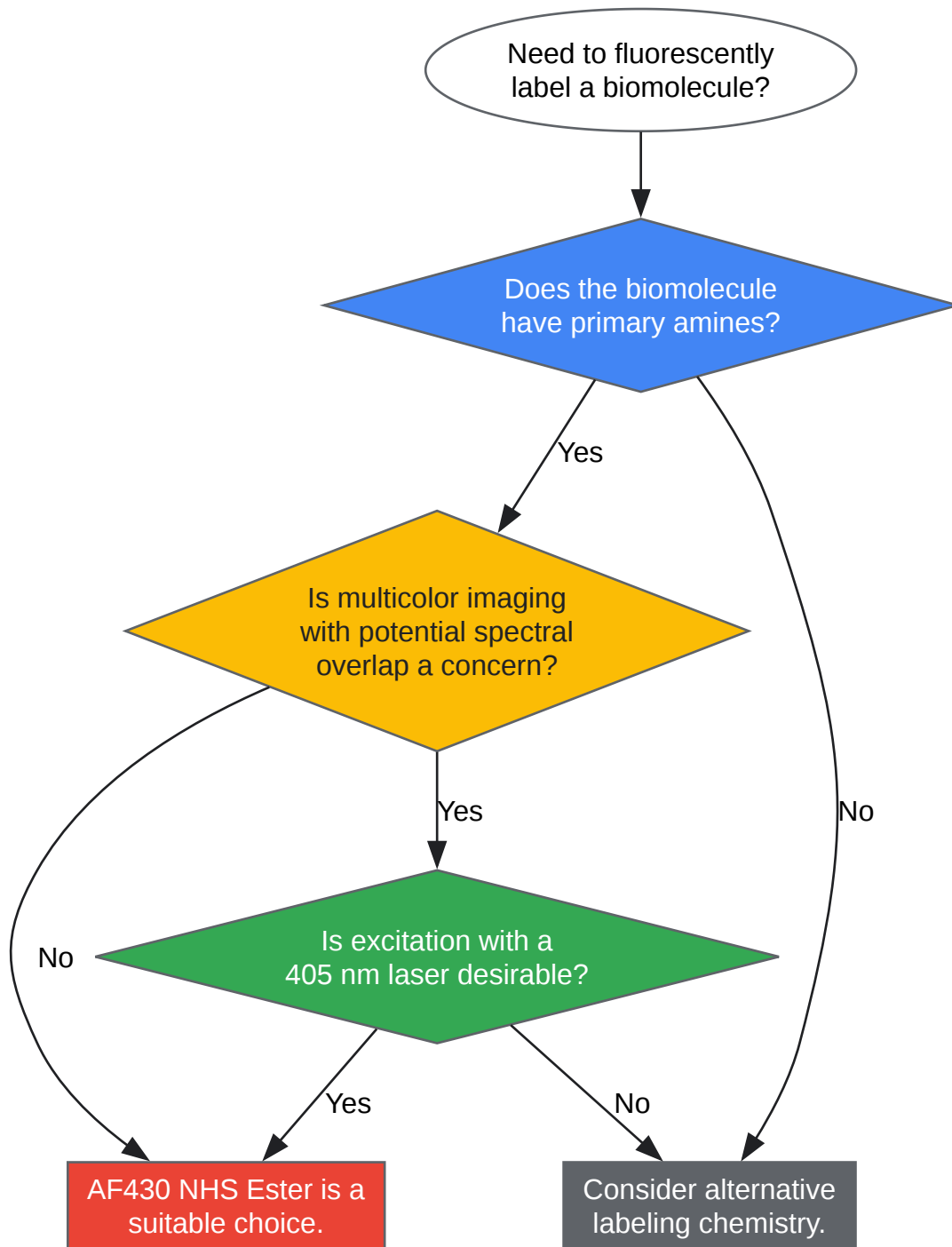


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Caption: Step-by-step workflow for labeling proteins with **AF430 NHS ester**.

Decision-Making for Using **AF430 NHS Ester**

Logical Flow for Selecting AF430 NHS Ester

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Caption: Decision tree for choosing **AF430 NHS ester** for labeling.

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